Sniper(abl)-019
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Overview
Description
Sniper(abl)-019 is a member of the specific and nongenetic inhibitor of apoptosis protein (IAP)-dependent protein erasers (SNIPERs) family. These compounds are designed to induce the degradation of target proteins by recruiting IAP ubiquitin ligases, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound specifically targets the BCR-ABL fusion protein, which is associated with chronic myeloid leukemia (CML) and some forms of acute lymphoblastic leukemia (ALL) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sniper(abl)-019 involves the conjugation of a ligand for the BCR-ABL protein with a ligand for the IAP ubiquitin ligase, connected by a linker. The process typically includes the following steps:
Synthesis of the BCR-ABL ligand: This involves the preparation of a molecule that can specifically bind to the BCR-ABL protein.
Synthesis of the IAP ligand: This involves the preparation of a molecule that can bind to the IAP ubiquitin ligase.
Linker attachment: The two ligands are connected via a linker, which is optimized for length and flexibility to ensure effective recruitment of the IAP ligase to the BCR-ABL protein
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet production demands. This involves optimizing reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. The process also includes rigorous quality control measures to ensure consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Sniper(abl)-019 primarily undergoes the following types of reactions:
Ubiquitination: The compound facilitates the ubiquitination of the BCR-ABL protein by recruiting the IAP ubiquitin ligase.
Proteasomal degradation: Following ubiquitination, the BCR-ABL protein is recognized and degraded by the proteasome
Common Reagents and Conditions
Reagents: Ligands for BCR-ABL and IAP, linkers, solvents, and catalysts.
Conditions: Optimized temperature, pH, and solvent conditions to ensure effective conjugation and stability of the final product
Major Products
The major product of the reactions involving this compound is the degraded BCR-ABL protein, which leads to the inhibition of its oncogenic activity .
Scientific Research Applications
Sniper(abl)-019 has several scientific research applications, including:
Cancer research: It is used to study the degradation of BCR-ABL protein in CML and ALL, providing insights into targeted protein degradation as a therapeutic strategy
Drug development: The compound serves as a model for developing other protein degraders targeting different oncogenic proteins
Biological research: It helps in understanding the mechanisms of protein degradation and the role of ubiquitin-proteasome system in cellular regulation
Mechanism of Action
Sniper(abl)-019 exerts its effects by recruiting the IAP ubiquitin ligase to the BCR-ABL protein. This recruitment facilitates the ubiquitination of the BCR-ABL protein, marking it for degradation by the proteasome. The degradation of BCR-ABL protein inhibits its oncogenic activity, thereby reducing the proliferation of leukemia cells .
Comparison with Similar Compounds
Similar Compounds
Sniper(abl)-2: Contains imatinib and MeBS to recruit IAP ligase, showing strong BCR-ABL degradation ability.
Sniper(abl)-39: Contains dasatinib and LCL161 for IAP recruitment, with potent BCR-ABL degradation activity.
Uniqueness
Sniper(abl)-019 is unique in its optimized linker and ligand design, which enhances its specificity and efficacy in targeting the BCR-ABL protein. This makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C60H77ClN12O9S |
---|---|
Molecular Weight |
1177.8 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[[(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C60H77ClN12O9S/c1-39-16-14-23-45(61)52(39)68-57(77)47-37-64-60(83-47)67-48-36-49(66-41(3)65-48)71-27-29-72(30-28-71)50(74)38-82-35-34-81-33-32-80-31-25-63-58(78)54(51(42-17-8-5-9-18-42)43-19-10-6-11-20-43)70-56(76)46-24-15-26-73(46)59(79)53(44-21-12-7-13-22-44)69-55(75)40(2)62-4/h5-6,8-11,14,16-20,23,36-37,40,44,46,51,53-54,62H,7,12-13,15,21-22,24-35,38H2,1-4H3,(H,63,78)(H,68,77)(H,69,75)(H,70,76)(H,64,65,66,67)/t40-,46-,53-,54-/m0/s1 |
InChI Key |
SKXVPICURZPVJG-YKQCETGNSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCNC(=O)[C@H](C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCNC(=O)C(C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC |
Origin of Product |
United States |
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